molecular formula C27H44O B192480 Tachysterol 3 CAS No. 17592-07-3

Tachysterol 3

Cat. No. B192480
CAS RN: 17592-07-3
M. Wt: 384.6 g/mol
InChI Key: YUGCAAVRZWBXEQ-FMCTZRJNSA-N
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Description

Tachysterol 3 is a hydroxy seco-steroid that results from the photoisomerization of previtamin D3 . It has a role as a human metabolite . It is a seco-cholestane, a hydroxy seco-steroid, and a secondary alcohol .


Synthesis Analysis

CYP11A1 and CYP27A1 hydroxylate tachysterol 3, a photoproduct of previtamin D3, producing 20S-hydroxytachysterol 3 [20S(OH)T3] and 25(OH)T3, respectively . Both metabolites were detected in the human epidermis and serum .


Molecular Structure Analysis

Tachysterol 3 compounds act as agonists on the AhR . The 3D binding modes for 20S(OH)T3 (green), 25(OH)T3 (red), 1,25(OH)2D3 (yellow), indole acetic acid (blue) in the ligand-binding domain of AhR have been studied .


Chemical Reactions Analysis

The binding of tachysterol compounds to the AhR was measured using the Human AhR Reporter Assay System . The cells including the luciferase reporter gene linked to an AhR-responsive promoter were treated with the compounds for 23 hours and the luminescence signal was measured .


Physical And Chemical Properties Analysis

Tachysterol 3 has a molecular formula of C27H44O . Its average mass is 384.638 Da and its monoisotopic mass is 384.339203 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 496.0±24.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C . Its molar refractivity is 125.2±0.3 cm3 and its molar volume is 378.1±3.0 cm3 .

Scientific Research Applications

Photoisomerization and Vitamin D Synthesis

Tachysterol 3 plays a role in the photoisomerization processes related to vitamin D synthesis. Studies have shown that tachysterol (Tachy) exists as a mixture of conformers, and its photoisomerizations in specific mediums, like EPA at low temperatures, are essential in understanding the synthesis and behavior of vitamin D related compounds (Redwood, Bayda, & Saltiel, 2013).

Role in Vitamin D Photosynthesis

The role of tachysterol in vitamin D photosynthesis has been explored through studies on its electronic absorption properties and excited state dynamics. These studies provide insights into the photophysical/photochemical regulation of vitamin D synthesis, highlighting tachysterol's role in suppressing previtamin D formation, thus acting as a natural 'sun shield' (Cisneros et al., 2017).

Polymer-bound Photosensitizers

In the field of photochemistry, polymer-bound photosensitizers have been used in the photoisomerization of tachysterol to previtamin D3. This research indicates potential applications in controlled photochemical reactions, providing efficient and recyclable solutions for such transformations (You et al., 2010).

Binding Affinity and Structural Analysis

Studies have also focused on the synthesis of tachysterol analogues, like 14-epi-19-nortachysterol, to understand their stability and potent binding affinity to the vitamin D receptor. This research provides a foundation for developing novel compounds with specific biological targets (Sawada et al., 2011).

Selective Separation Processes

Research on the selective separation of vitamin D3 and tachysterol3 using solvent extraction with ionic liquids and organic solvents has revealed insights into the separation processes of structural analogues. This work is relevant in the purification and recovery of vitamin D compounds (Liang et al., 2013).

Metabolic Activation and Biological Interactions

Tachysterol3's metabolic activation to biologically active hydroxyderivatives has been shown to interact with various receptors, such as VDR, AhR, LXRs, and PPARγ. This study provides a deeper understanding of tachysterol3's biological function and its potential therapeutic applications (Slominski et al., 2022).

LCs with Provitamin D3 Chiral Dopant

Investigations into the polarization properties and structure changes of nematic liquid crystals (LCs) with provitamin D3 chiral dopant have indicated that tachysterol acts as a left-handed chiral dopant, influencing the cholesteric structure and alignment in these systems (Orlova & Terenetskaya, 2011).

Future Directions

Recent advances in vitamin D biology have provided a new understanding of the biological function of tachysterol 3 . The intracellular action of vitamin D3 (D3)- and lumisterol (L3)-hydroxyderivatives in photoprotection against UVR has been studied . These studies provide mechanistic explanations for the diverse and sometimes contradictory actions of vitamin D . They also emphasize that UVB-induced vitamin D signaling can be different from that observed after oral vitamin D delivery .

properties

IUPAC Name

(1S)-3-[(E)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h10,12-13,19,21,24-26,28H,6-9,11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGCAAVRZWBXEQ-FMCTZRJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C[C@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317912
Record name Tachysterol3
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Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tachysterol 3
Source Human Metabolome Database (HMDB)
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Product Name

Tachysterol 3

CAS RN

17592-07-3
Record name Tachysterol3
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Record name Tachysterol3
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Record name (3β,6E)-9,10-secocholesta-5(10),6,8-trien-3-ol
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Record name TACHYSTEROL 3
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Record name Tachysterol 3
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URL http://www.hmdb.ca/metabolites/HMDB0006560
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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